

# Early Research on Ampreloxetine for Neurogenic Orthostatic Hypotension: A Technical Guide

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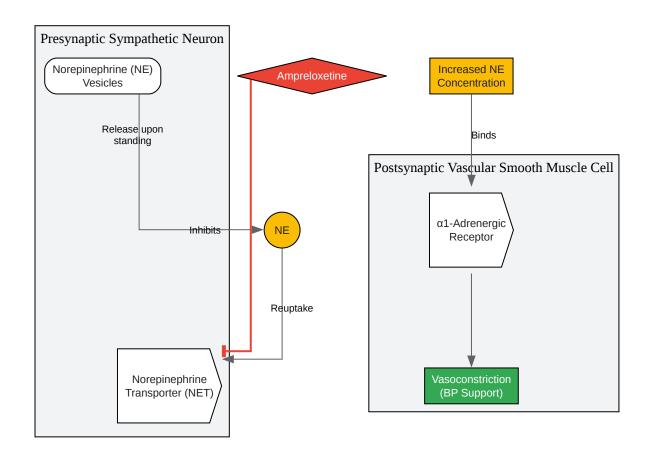
Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research and clinical development of Ampreloxetine (formerly TD-9855) for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). It consolidates key findings from preclinical and Phase 2 clinical studies, focusing on the drug's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and initial efficacy and safety data.

#### **Core Mechanism of Action**

Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) with a long plasma half-life, making it suitable for once-daily administration.[1][2][3] In nOH, the autonomic nervous system's ability to release norepinephrine (NE) upon standing is impaired, leading to insufficient vasoconstriction and a subsequent drop in blood pressure.[1][4] Ampreloxetine addresses this by blocking the norepinephrine transporter (NET) on presynaptic sympathetic neurons.[5][6] This inhibition prevents the reuptake of NE from the synaptic cleft, thereby increasing its availability to act on adrenergic receptors on vascular smooth muscle, enhancing vasoconstrictor tone, and mitigating the orthostatic fall in blood pressure.[1][2] Preclinical and clinical studies confirm this mechanism, showing that ampreloxetine administration leads to a significant increase in plasma NE levels and a concurrent decrease in its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[7]





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Caption: Ampreloxetine's Mechanism of Action.

#### **Preclinical and Pharmacokinetic Data**

Ampreloxetine demonstrates high affinity and selectivity for the human norepinephrine transporter. Early research established a foundational pharmacokinetic (PK) and pharmacodynamic (PD) profile that justified its clinical investigation in nOH.

#### **Preclinical Transporter Engagement**



In vitro studies confirmed that Ampreloxetine is a potent inhibitor of NE uptake with a 4- to 10-fold selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). [8] In vivo studies in rats and PET imaging in humans were used to translate these findings, projecting high (>75%) NET occupancy at clinically relevant doses.[8]

Parameter	Value	Species/Model	Reference
NET Uptake Inhibition	4-10 fold selective over SERT	Human and Rat Transporters (in vitro)	[8]
Plasma EC50 (NET)	11.7 ng/mL	Rat (in vivo)	[8]
Plasma EC50 (SERT)	50.8 ng/mL	Rat (in vivo)	[8]
Projected Plasma EC50 (NET)	5.5 ng/mL	Human	[8]
Projected Plasma EC50 (SERT)	23.9 ng/mL	Human	[8]
Projected NET Occupancy	>75%	Human (at 10 mg dose)	[2][9]

### Clinical Pharmacokinetics & Pharmacodynamics in nOH Patients

Pharmacokinetic analyses in patients with nOH from the Phase 2 trial were consistent with data from healthy volunteers, confirming a profile suitable for once-daily dosing.[7][10]

Pharmacodynamic assessments confirmed target engagement, evidenced by changes in plasma norepinephrine and its primary metabolite.[7][11]



Parameter	Value	Population	Reference
Time to Peak Concentration (Tmax)	6–9 hours	nOH Patients	[7][11]
Terminal Half-Life (T½)	30–40 hours	Healthy Subjects & Patients	[1][3][12]
Time to Steady State	~2 weeks	nOH Patients	[7][11]
Dose Accumulation	3- to 4-fold with once- daily dosing	Healthy Subjects	[3]
Metabolism	Primarily Cytochrome P450 1A2	Healthy Subjects	[3][9]
PD: Plasma Norepinephrine (NE)	▲ 71% increase from baseline (p < 0.005)	nOH Patients	[7][11]
PD: Plasma DHPG	▼ 22% decrease from baseline (p < 0.05)	nOH Patients	[7][11]

## Early Clinical Research: The Phase 2 Trial (NCT02705755)

The cornerstone of early clinical research on Ampreloxetine for nOH was a multicenter, three-part Phase 2 study designed to evaluate its safety, efficacy, and durability.[1][2]

#### **Experimental Protocol: Phase 2 Study (NCT02705755)**

- Study Population: 34 adult patients (mean age 66 ± 8 years) with a diagnosis of nOH due to a synucleinopathy (e.g., Parkinson's disease, Multiple System Atrophy, or Pure Autonomic Failure).[2]
- Key Inclusion Criteria:
  - Clinical diagnosis of nOH with a documented fall in systolic blood pressure (SBP) of ≥20
     mmHg or diastolic blood pressure (DBP) of ≥10 mmHg within 3 minutes of standing.[4][13]
- Key Exclusion Criteria:



- Systemic illnesses known to cause autonomic neuropathy (e.g., diabetes, amyloidosis).[1]
- Use of monoamine oxidase inhibitors (MAOIs) within 14 days.[1]
- Known intolerance to NRIs.[1]
- · Primary Assessments:
  - Symptoms: Orthostatic Hypotension Symptom Assessment (OHSA), particularly Item 1 (dizziness, lightheadedness, feeling faint). Scores range from 0 (none) to 10 (most severe).[1]
  - Blood Pressure: Supine, seated, and standing blood pressure measurements at various time points post-dose.[1]



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Caption: Workflow of the Phase 2 (NCT02705755) Clinical Trial.

#### **Clinical Efficacy and Safety Results**

The study demonstrated positive signals for both symptomatic improvement and objective blood pressure control, with a favorable safety profile.

Ampreloxetine showed a statistically significant pressor effect compared to placebo and a durable effect on standing blood pressure throughout the 20-week open-label extension.



Study Part	Endpoint	Ampreloxeti ne Group	Placebo Group	Result	Reference
Part B	Change in Seated SBP at 4h	▲ 15.7 mmHg	▼ 14.2 mmHg	LS Mean Difference: 29.9 mmHg (95% CI 7.6– 52.3); p=0.0112	[1][2]
Part C (Week 4)	Change from Baseline in Standing SBP	▲ 9.0 ± 23.6 mmHg	N/A	Sustained pressor effect	[1]
Part C (Week 20)	Change from Baseline in Standing SBP	▲ 10.8 ± 12.1 mmHg	N/A	Durable pressor effect	[1]

Patients treated with Ampreloxetine reported clinically meaningful and durable reductions in the cardinal nOH symptom of dizziness/lightheadedness. This benefit was lost upon withdrawal of the drug.



Study Part / Population	Timepoint	Mean Change from Baseline in OHSA Item 1 (Dizziness)	Reference
Part C (Symptomatic Pts)	Week 4	▼ 3.8 ± 3.1 points	[1][14]
Part C (Symptomatic Pts)	Week 8	▼ 3.2 points	[4]
Part C (Symptomatic Pts)	Week 12	▼ 1.7 points	[4]
Part C (Symptomatic Pts)	Week 16	▼ 2.7 points	[4]
Part C (Symptomatic Pts)	Week 20	▼ 3.1 ± 3.0 points	[1][4]
Withdrawal Period	Week 24	▼ 0.3 ± 1.9 points (Return to baseline)	[1][5]

Note: Symptomatic patients were defined as those with a baseline OHSA item 1 score >4.[1][2]

Throughout the Phase 2 study, Ampreloxetine was generally well-tolerated, with no drug-related serious adverse events reported during the active treatment phase.[4][14] Notably, the effect on supine blood pressure was minimal, a critical safety consideration in the treatment of nOH.[1][2]

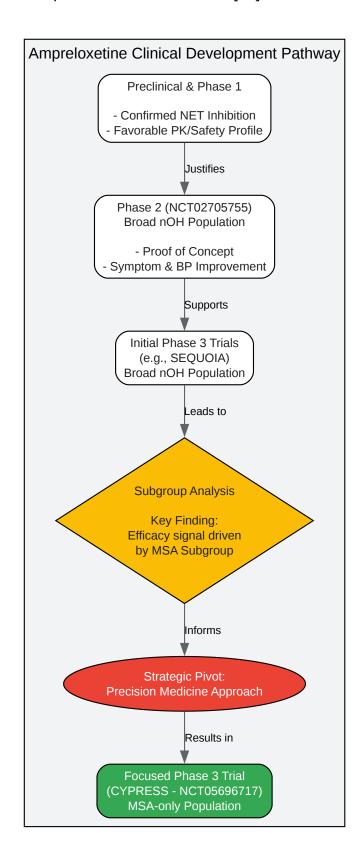
#### **Logical Progression of Clinical Development**

The findings from early-phase research established a clear development path for Ampreloxetine. The robust mechanism of action and positive Phase 2 data supported advancement into pivotal Phase 3 trials. However, subsequent Phase 3 results in a broad nOH population (including Parkinson's disease, PAF, and MSA) did not meet the primary endpoint.

[15] A pre-specified subgroup analysis revealed that the clinical benefit was predominantly driven by patients with Multiple System Atrophy (MSA).[15] This critical finding led to a strategic pivot, refocusing the development program specifically on the nOH-MSA population, where the



underlying pathophysiology (central autonomic failure with relatively preserved peripheral neurons) is best suited to Ampreloxetine's mechanism.[15]





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**Caption:** Logical Progression of Ampreloxetine's Development.

#### Conclusion

Early research on Ampreloxetine successfully established its foundational pharmacology and provided robust proof-of-concept for its use in treating symptomatic neurogenic orthostatic hypotension. The Phase 2 clinical trial was instrumental in demonstrating durable symptomatic and hemodynamic benefits with a favorable safety profile, particularly the minimal impact on supine hypertension. While broader Phase 3 trials necessitated a refinement of the target population, the initial data were critical in identifying the potential of Ampreloxetine as a precision therapy for patients with nOH due to Multiple System Atrophy, shaping its ongoing late-stage development.

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